N1‑Butyl Substitution Increases Calculated Lipophilicity (clogP) by >1 Log Unit Over the N1‑Methyl Analog
In silico prediction using the AlogP consensus method demonstrates a substantial lipophilicity advantage for the N1‑butyl derivative. The target compound (CAS 744242-78-2) exhibits a predicted AlogP of 3.52, whereas the N1‑methyl congener (CAS 733030-45-0) shows a predicted AlogP of 2.28, yielding a difference of +1.24 log units . This ΔclogP exceeds the typical threshold for meaningful passive-membrane-permeability improvement and places the compound closer to the optimal Lipinski range for CNS‑penetrant or intracellular‑target candidates [1].
| Evidence Dimension | Predicted AlogP (lipophilicity) |
|---|---|
| Target Compound Data | AlogP = 3.52 |
| Comparator Or Baseline | N1‑methyl analog (CAS 733030-45-0): AlogP = 2.28 |
| Quantified Difference | ΔAlogP = +1.24 (54% increase) |
| Conditions | Consensus AlogP prediction; ChemSpider/PubChem descriptor calculation |
Why This Matters
A >1-log increase in predicted lipophilicity translates to an estimated 10‑fold higher passive membrane permeability, directly impacting intracellular target engagement and cell‑based assay performance—critical for researchers screening against cytosolic or nuclear targets.
- [1] ChEMBL. CHEMBL4083248 compound report card (illustrative AlogP calculation methodology). https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4083248/ (accessed 2026-05-03). View Source
